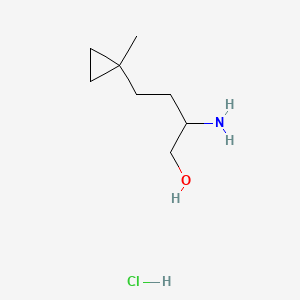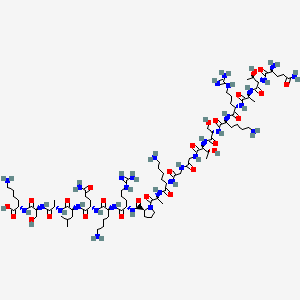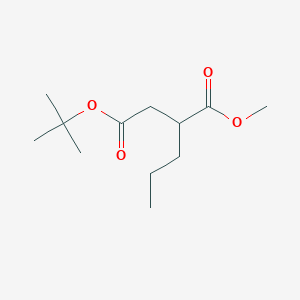
4-Tert-butyl 1-methyl 2-propylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl 1-methyl 2-propylsuccinate is a chemical compound with the molecular formula C12H22O4 and a molecular weight of 230.3 g/mol. It is a derivative of succinic acid and is known for its pale yellow color and solubility in acetonitrile. This compound is primarily used in the pharmaceutical industry as an impurity in the production of Brivaracetam, an antiepileptic drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl 1-methyl 2-propylsuccinate typically involves the esterification of 2-propylsuccinic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the use of a reactor where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Tert-butyl 1-methyl 2-propylsuccinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can result in the formation of various esters or amides.
Aplicaciones Científicas De Investigación
4-Tert-butyl 1-methyl 2-propylsuccinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities.
Medicine: As an impurity in Brivaracetam, it plays a role in the development and quality control of antiepileptic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which 4-tert-butyl 1-methyl 2-propylsuccinate exerts its effects is not well-documented. its role as an impurity in Brivaracetam suggests that it may interact with biological targets involved in the modulation of neuronal excitability.
Comparación Con Compuestos Similares
4-tert-butyl 1-ethyl 2-propylsuccinate: A structural analog with an ethyl group instead of a methyl group.
4-tert-butyl 1-methyl 2-butylsuccinate: A compound with a butyl group instead of a propyl group.
Uniqueness: 4-Tert-butyl 1-methyl 2-propylsuccinate is unique due to its specific combination of tert-butyl, methyl, and propyl groups, which influence its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H22O4 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
4-O-tert-butyl 1-O-methyl 2-propylbutanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-7-9(11(14)15-5)8-10(13)16-12(2,3)4/h9H,6-8H2,1-5H3 |
Clave InChI |
QMDRAYZTZCIUNL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



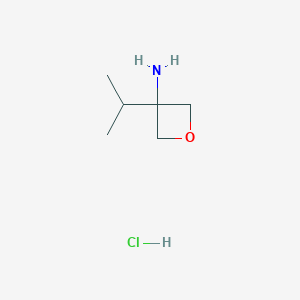
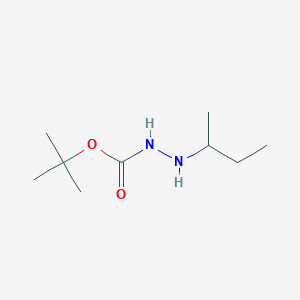
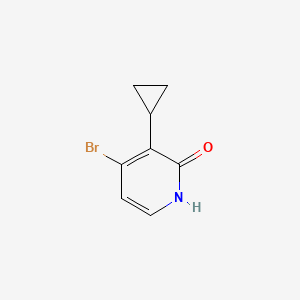
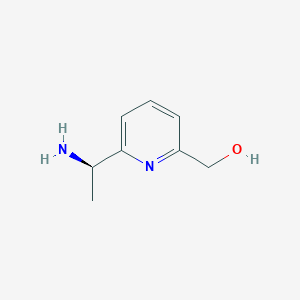
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
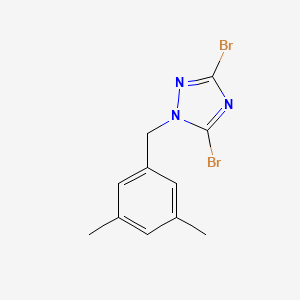
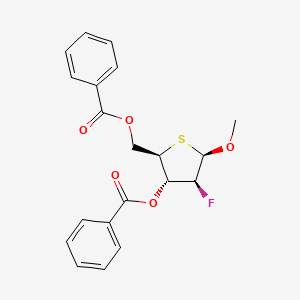
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
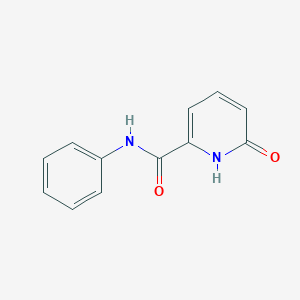
![methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate](/img/structure/B15363238.png)
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
